![molecular formula C8H6N4 B13970110 1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine CAS No. 95194-08-4](/img/structure/B13970110.png)
1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by their fused ring structures, which consist of a pyrazole ring fused to a pyrrolo[1,2-a]pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine typically involves multi-step reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Análisis De Reacciones Químicas
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity and thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparación Con Compuestos Similares
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine can be compared to other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring structure but differ in the positioning of the nitrogen atoms within the rings.
Pyrrolo[1,2-a]pyrazines: These compounds share a similar core structure but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which can be tailored for various applications through structural modifications.
Propiedades
Número CAS |
95194-08-4 |
|---|---|
Fórmula molecular |
C8H6N4 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
1,3,4,7-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-6-4-9-7-5-10-11-8(7)12(6)3-1/h1-5H,(H,10,11) |
Clave InChI |
IPIOBSVLACUIDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C=NC3=C2NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


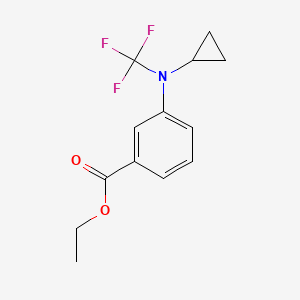
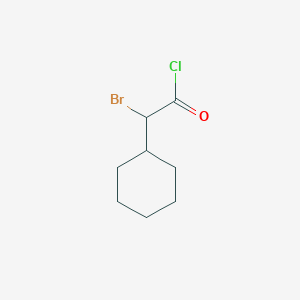
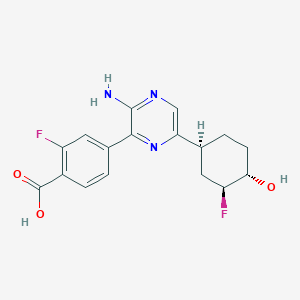
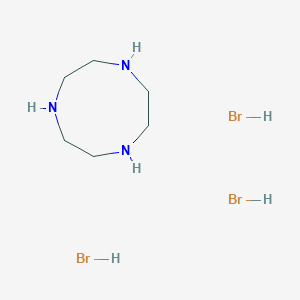



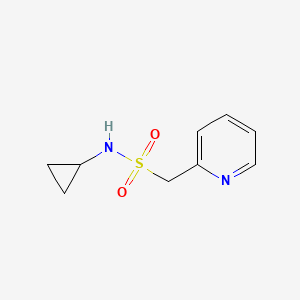
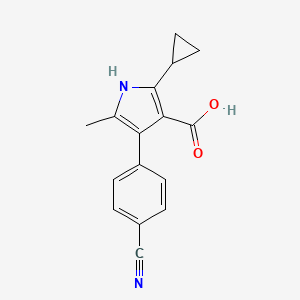

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
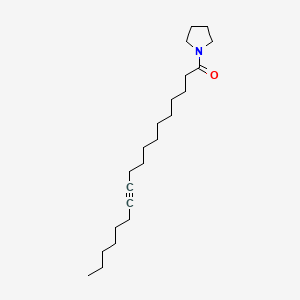
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)

